molecular formula C12H20ClN3O2 B6273267 N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride CAS No. 2649012-06-4

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No.: B6273267
CAS No.: 2649012-06-4
M. Wt: 273.8
InChI Key:
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Description

N-cyclobutyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves the reaction of cyclobutylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
  • N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Uniqueness

N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of a cyclobutyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2649012-06-4

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.8

Purity

95

Origin of Product

United States

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